Prevention of Primary Dysmenorrhea: Isoturon vs. the NSAID Diclofenac
In a direct clinical comparison for the prevention of primary dysmenorrhea, isoturon demonstrated a superior total pain relief rate compared to the non-selective COX-1 inhibitor, diclofenac. The study provides a clear differentiation in therapeutic outcome between a nitric oxide synthase (NOS) inhibitor and a standard NSAID .
| Evidence Dimension | Total pain relief rate in patients with primary dysmenorrhea |
|---|---|
| Target Compound Data | 100% of patients (20/20) |
| Comparator Or Baseline | Diclofenac: 70% of patients (14/20) |
| Quantified Difference | A 30 percentage point absolute increase in total pain relief rate. |
| Conditions | 40 patients with primary dysmenorrhea were divided into two groups of 20. One group received Isoturon 100 mg vaginal suppositories, the other received Diclofenac 100 mg rectal suppositories, administered for 3 days starting 2 days before menstruation . |
Why This Matters
This 30% absolute improvement in pain cessation directly supports the selection of isoturon over diclofenac for this indication, offering a mechanistically distinct alternative where NSAIDs are contraindicated or ineffective.
- [1] Tocarciuc, I. (2009). Inhibitorii nitricoxidsintetazei versus inhibitorii COX-1 în prevenirea dismenoreei primare. *Arta Medica*, Nr. 6 (39), 14-16. ISSN 1810-1852. View Source
